molecular formula C28H28N2O7 B12018568 4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 769142-01-0

4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12018568
CAS No.: 769142-01-0
M. Wt: 504.5 g/mol
InChI Key: ORTUVSCENFVDBS-STBIYBPSSA-N
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Description

4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C28H28N2O7 . This compound is known for its unique structural features, which include an allyl group, methoxy groups, and a carbohydrazonoyl linkage. It is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The carbohydrazonoyl linkage can be reduced to form corresponding amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbohydrazonoyl linkage may produce amines.

Scientific Research Applications

4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound’s allyl and methoxy groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of these biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
  • 4-(2-((4-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
  • 4-(2-((4-Allyl-2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Uniqueness

4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is unique due to its combination of allyl, methoxy, and carbohydrazonoyl groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

CAS No.

769142-01-0

Molecular Formula

C28H28N2O7

Molecular Weight

504.5 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methoxy-4-prop-2-enylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C28H28N2O7/c1-5-6-19-9-13-24(25(15-19)34-3)36-18-27(31)30-29-17-20-7-11-22(12-8-20)37-28(32)21-10-14-23(33-2)26(16-21)35-4/h5,7-17H,1,6,18H2,2-4H3,(H,30,31)/b29-17+

InChI Key

ORTUVSCENFVDBS-STBIYBPSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)CC=C)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)CC=C)OC)OC

Origin of Product

United States

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